molecular formula C10H20N2O B3136198 Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- CAS No. 412290-85-8

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-

Cat. No.: B3136198
CAS No.: 412290-85-8
M. Wt: 184.28 g/mol
InChI Key: BOURUQSYGHLHLB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. This compound is known for its unique structural configuration, which includes a cyclohexane ring substituted with an amino group and a carboxamide group. It is commonly used in various research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve higher yields and purity. The use of automated systems and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and various substituted cyclohexanecarboxamides.

Scientific Research Applications

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, cis-
  • Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, hydrochloride
  • Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, methyl ester

Uniqueness

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is unique due to its trans-configuration, which imparts distinct chemical and physical properties compared to its cis-isomer. This configuration can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURUQSYGHLHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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